molecular formula C6H4N2O4 B1296568 2-Nitronicotinic acid CAS No. 33225-72-8

2-Nitronicotinic acid

Cat. No. B1296568
CAS RN: 33225-72-8
M. Wt: 168.11 g/mol
InChI Key: RIMQELJEDBHDQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Nitronicotinic acid is a chemical compound with the molecular formula C6H4N2O4 . It is a derivative of nicotinic acid, also known as vitamin B3 .


Synthesis Analysis

The synthesis of nicotinic acid derivatives involves the condensation of 1,3-dicarbonyl compounds or their enamines with nitrogen-containing CH acids . Another method involves the use of nitrilase to convert 3-cyanopyridine to nicotinic acid .


Molecular Structure Analysis

The linear formula of this compound is C6H4N2O4 . Its molecular weight is 168.11 .


Chemical Reactions Analysis

The key concepts in chemical reactions involving nicotinic acid derivatives include the roles of Arrhenius Acid and Base, Bronsted acid and base, and the state of chemical equilibrium . The molar ratio of H to C is also important in these reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this compound are influenced by its chemistry, which directly contributes to its interaction with biological environments .

Scientific Research Applications

2-Nitronicotinic acid has been used in a number of scientific research applications. It has been used as a model compound to study the mechanism of action and biochemical and physiological effects of nitro-aromatic compounds. It has also been used to study the effects of nitro-aromatic compounds on the metabolism and toxicity of drugs. In addition, this compound has been used in drug delivery systems and in the development of new therapeutic agents.

Mechanism of Action

Target of Action

2-Nitronicotinic acid, a derivative of nicotinic acid (also known as niacin or vitamin B3), is likely to share similar targets with its parent compound . Nicotinic acid primarily targets the HCA2 and HCA3 receptors , which play a crucial role in metabolism . These receptors are involved in various physiological processes, including lipid metabolism and the regulation of inflammatory responses .

Mode of Action

Nicotinic acid acts as an agonist at the HCA2 and HCA3 receptors . Upon binding, it triggers a series of intracellular events that lead to various physiological effects, such as the reduction of lipolysis and the modulation of inflammatory responses .

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be similar to those influenced by nicotinic acid. Nicotinic acid is involved in the NAD-dependent pathways and plays a vital role in redox metabolism . It acts as an electron donor or acceptor in many vital redox reactions catalyzed by various enzymes . The pyridine ring of nicotine and related alkaloids is derived from nicotinic acid, which is involved in the early steps of nicotinamide adenine dinucleotide (NAD) biosynthesis .

Pharmacokinetics

It’s known that the pharmacokinetics of nicotinic acid can be dose-dependent . Nicotinic acid and its major metabolite, nicotinuric acid, have a half-life of approximately 0.9 hours and 1.3 hours, respectively . About 69.5% of a dose of nicotinic acid is recovered in urine .

Result of Action

Nicotinic acid has been shown to have a broad spectrum of effects, including attenuating the risks associated with low high-density lipoprotein cholesterol (hdl-c), high low-density lipoprotein cholesterol (ldl-c), high lipoprotein a, and hypertriglyceridemia .

Action Environment

The action, efficacy, and stability of this compound may be influenced by various environmental factors. For instance, the compound’s storage temperature can affect its stability . Furthermore, factors such as pH, presence of other substances, and individual metabolic differences can influence the compound’s action and efficacy.

Advantages and Limitations for Lab Experiments

2-Nitronicotinic acid has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is widely available. It is also relatively non-toxic and has a low volatility, which makes it ideal for use in laboratory experiments. However, this compound is also relatively unstable and can decompose when exposed to light or heat. This can limit its use in some laboratory experiments.

Future Directions

The use of 2-Nitronicotinic acid in scientific research is still in its early stages. There are a number of potential future directions for the use of this compound in scientific research, including the development of new therapeutic agents and drug delivery systems, and the further exploration of its biochemical and physiological effects. In addition, there is potential for the use of this compound in the development of new diagnostic tests and biomarkers. Finally, further research into the mechanism of action of this compound could lead to the development of new drugs and therapies.

Safety and Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling 2-Nitronicotinic acid . It’s recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

2-nitropyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O4/c9-6(10)4-2-1-3-7-5(4)8(11)12/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIMQELJEDBHDQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90305470
Record name 2-Nitronicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90305470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

33225-72-8
Record name 33225-72-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170847
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Nitronicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90305470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Nitronicotinic acid
Reactant of Route 2
Reactant of Route 2
2-Nitronicotinic acid
Reactant of Route 3
Reactant of Route 3
2-Nitronicotinic acid
Reactant of Route 4
2-Nitronicotinic acid
Reactant of Route 5
Reactant of Route 5
2-Nitronicotinic acid
Reactant of Route 6
Reactant of Route 6
2-Nitronicotinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.